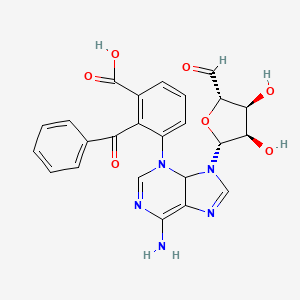
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuran ring, and a benzoylbenzoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the tetrahydrofuran ring, and the introduction of the benzoylbenzoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production also requires adherence to safety and environmental regulations to minimize the impact on workers and the environment.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione
- 3-{4-[2-({6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl}amino)ethyl]phenyl}propanoic acid hydrochloride
Uniqueness
What sets 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that are not observed with other compounds.
Propriétés
Formule moléculaire |
C24H21N5O7 |
|---|---|
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
3-[6-amino-9-[(2R,3R,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]-4H-purin-3-yl]-2-benzoylbenzoic acid |
InChI |
InChI=1S/C24H21N5O7/c25-21-17-22(29(10-26-17)23-20(33)19(32)15(9-30)36-23)28(11-27-21)14-8-4-7-13(24(34)35)16(14)18(31)12-5-2-1-3-6-12/h1-11,15,19-20,22-23,32-33H,25H2,(H,34,35)/t15-,19-,20-,22?,23-/m1/s1 |
Clé InChI |
ASIBCQTYSHKBMG-QXEQJZLKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C=O)O)O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)C5C(C(C(O5)C=O)O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


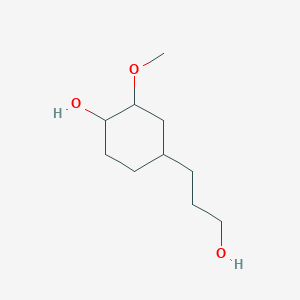
![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

![8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione](/img/structure/B12920346.png)

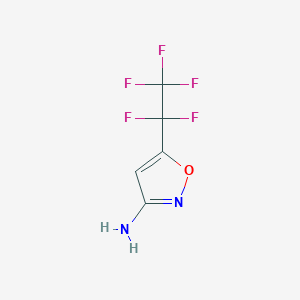
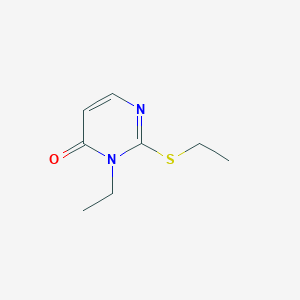
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
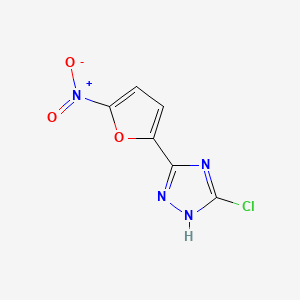
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)


